N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide
Description
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide is a benzimidazole-thioacetamide hybrid compound characterized by a benzimidazole core linked to a phenyl ring via an acetamide bridge and a 4-methoxyphenylthio substituent. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anticancer, and quorum sensing inhibition, as observed in related benzimidazole derivatives .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-17-10-12-18(13-11-17)28-14-21(26)23-16-8-6-15(7-9-16)22-24-19-4-2-3-5-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFQUJKYCJSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reaction: The benzimidazole core is then subjected to a substitution reaction with 4-bromoaniline to introduce the phenyl group.
Thioether Formation: The final step involves the reaction of the substituted benzimidazole with 4-methoxyphenylthiol in the presence of a base to form the thioether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Biological Activities
1.1 Antidiabetic Potential
One of the significant applications of this compound is its potential as an α-glucosidase inhibitor, which is vital in managing type 2 diabetes by regulating blood glucose levels. Research indicates that derivatives of benzimidazole, including those related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide, exhibit promising inhibitory activities against α-glucosidase. For example, a study synthesized various benzimidazole-thioquinoline derivatives and assessed their efficacy, revealing that certain compounds demonstrated substantial inhibitory effects at low concentrations .
1.2 Antiproliferative and Antimicrobial Activities
The compound also shows potential as an antiproliferative agent against various cancer cell lines. A study found that certain benzimidazole derivatives exhibited significant antiproliferative activity against the MDA-MB-231 breast cancer cell line, with some compounds demonstrating minimal inhibitory concentrations (MICs) against bacterial strains such as Staphylococcus aureus and Streptococcus faecalis. Additionally, antifungal activities were noted, with moderate effectiveness against Candida albicans and Aspergillus niger, suggesting its broad-spectrum antimicrobial properties .
Synthetic Methodologies
2.1 Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving the reaction of benzimidazole derivatives with thioacetic acid and substituted phenyl groups under controlled conditions. Recent studies have emphasized the importance of reaction conditions in optimizing yield and purity. For instance, one method involved a one-pot three-step synthesis process that included the formation of C–N bonds from aromatic aldehydes and o-phenylenediamine .
2.2 Structural Characterization
Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as FTIR, NMR (both and ), and X-ray crystallography. These methods provide insights into the molecular structure and confirm the successful incorporation of functional groups . The detailed spectral data help in understanding the interactions within the compound and its stability.
Case Studies
3.1 In Silico Studies
In silico studies have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. Molecular docking studies have shown that specific structural features enhance binding efficiency to α-glucosidase, indicating a rational basis for further drug development .
3.2 Clinical Relevance
Research has highlighted the clinical relevance of compounds derived from benzimidazole scaffolds in treating metabolic disorders and infections. The ongoing exploration into their pharmacokinetics and bioavailability will be crucial for translating these findings into therapeutic applications.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to the active site of enzymes, inhibiting their activity. The thioether linkage and methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
The compound’s structure is distinguished by the 4-methoxyphenylthio group, which modulates electronic and steric properties. Key analogues for comparison include:
- Quinoline vs. Phenyl Core: Compound 9m () replaces the phenyl ring with a quinoline moiety, enhancing π-π stacking interactions in biological targets, which may improve binding affinity .
- Triazole vs. Thio Group : Compound 6p () incorporates a triazole ring instead of a thioether, leading to potent quorum sensing inhibition (68.23% at 250 µM) due to improved hydrogen bonding with the LasR receptor .
- Chloro and Sulfamoyl Substituents : Compound 10 () and 5a () feature electron-withdrawing groups (Cl, sulfamoyl), which may enhance cytotoxicity but reduce solubility compared to the target compound’s methoxy group .
Antimicrobial Activity:
- Quorum Sensing Inhibition : The target compound’s 4-methoxyphenylthio group likely contributes to moderate activity, whereas 6p (4-nitrophenyltriazole) shows superior inhibition (68.23%) due to nitro group electrophilicity .
- Antibacterial Efficacy: Fluoroquinolone-benzimidazole hybrids () exhibit broad-spectrum activity against E. coli and S.
Anticancer Activity:
- Benzothiazole Derivatives : Compound 10 () demonstrates IC₅₀ values <10 µM against leukemia cell lines, attributed to the 3-chlorophenyl and benzothiazole groups .
- Sulfamoyl Analogues : Compound 5a () shows moderate activity, suggesting the sulfamoyl group’s role in DNA intercalation .
Antioxidant Activity:
Indole-benzimidazole hybrids () exhibit DPPH radical scavenging (IC₅₀ ~25 µM), a property less explored in the target compound .
Physicochemical and Spectral Properties
- The 4-methoxyphenyl group in the target compound may increase solubility in polar solvents compared to halogenated analogues .
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Synthesis
The compound features a benzimidazole moiety, which is known for its pharmacological properties. The synthesis typically involves several key steps:
- Formation of Benzimidazole Core : This is achieved by condensing o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.
- Thioether Formation : The introduction of the thioether linkage occurs through the reaction of a phenyl group with a thiol derivative.
- Amidation : The final step involves forming the amide bond with acetic acid derivatives.
The general structure can be represented as follows:
Antimicrobial Properties
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing benzimidazole structures have been tested against various bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria .
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These findings suggest that modifications to the benzimidazole core can enhance antimicrobial efficacy.
Anticancer Activity
In terms of anticancer properties, compounds related to this structure have shown promising results in inhibiting cancer cell lines. For instance, certain derivatives demonstrated IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency against cancer cells such as HCT116 .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, altering intracellular signaling pathways that lead to cell proliferation or apoptosis.
- DNA/RNA Interaction : Potential interference with nucleic acid processes may contribute to its anticancer effects.
Case Studies and Research Findings
- Antimicrobial Study : A study published in Pharmaceuticals evaluated several benzimidazole derivatives for their antimicrobial properties, revealing significant efficacy against both bacterial and fungal strains .
- Anticancer Evaluation : Research conducted on various benzimidazole derivatives indicated that modifications at the phenyl or thioether positions greatly influenced anticancer activity, with some compounds outperforming established treatments .
- Structure-Activity Relationship (SAR) : An analysis of different substitutions on the benzimidazole core highlighted that electron-donating groups improved binding affinity and biological activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide and its analogs?
The compound is typically synthesized via multistep reactions involving condensation, cyclization, and functionalization. For example:
- Step 1 : Formation of the benzimidazole core by reacting substituted phenylenediamines with carboxylic acid derivatives under acidic conditions .
- Step 2 : Introduction of the thioether group via nucleophilic substitution using 4-methoxythiophenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
- Step 3 : Acetamide linkage through coupling reactions (e.g., using chloroacetamide derivatives and triethylamine as a catalyst) . Key characterization methods include IR (C=O stretch at ~1670 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.5–8.5 ppm), and elemental analysis to confirm purity .
Q. How are structural modifications (e.g., substituent variations) of this compound designed to enhance biological activity?
Modifications focus on:
- Thioether moiety : Replacing the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro, halogen) or bulky substituents to alter binding affinity .
- Benzimidazole core : Introducing methyl, methoxy, or halogen groups at the 5/6 positions to modulate lipophilicity and hydrogen-bonding interactions .
- Acetamide linker : Varying the alkyl/aryl groups attached to the nitrogen to improve metabolic stability . For example, derivatives with 4-fluorophenyl or 4-bromophenyl thioethers showed improved anticancer activity compared to the parent compound .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data across different studies?
Discrepancies in activity (e.g., IC₅₀ values) may arise from:
- Assay conditions : Variations in cell lines, incubation times, or solvent systems (e.g., DMSO concentration affecting solubility) .
- Structural impurities : Incomplete purification (e.g., residual solvents or unreacted intermediates) skewing results. Use HPLC or LC-MS to verify purity (>95%) .
- Mechanistic specificity : Off-target effects in complex biological systems. Validate activity via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) . For instance, compound 6p (a structural analog) showed inconsistent quorum-sensing inhibition in P. aeruginosa due to differences in bacterial strain virulence factors .
Q. How can molecular docking and dynamics simulations guide the optimization of this compound for specific targets (e.g., α-glucosidase or Bcl-2)?
- Target selection : Prioritize validated targets (e.g., α-glucosidase for antidiabetic activity) using homology modeling if crystal structures are unavailable .
- Docking protocols : Use Schrödinger Glide or AutoDock Vina to predict binding poses. For example, the 4-methoxyphenyl thioether group in 9m forms π-π interactions with α-glucosidase’s Tyr72 residue .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues for hydrogen bonding (e.g., His279 in Bcl-2) .
- SAR validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine substituent choices .
Q. What experimental approaches are used to evaluate the pharmacokinetic properties of this compound?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Permeability : Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .
- Metabolic stability : Microsomal incubation (e.g., human liver microsomes) to measure half-life (t₁/₂) .
- In vivo profiling :
- Plasma exposure : Oral administration in rodent models, with LC-MS/MS quantification .
- Tissue distribution : Radiolabeled compound tracking in organs (e.g., high liver accumulation suggests first-pass metabolism) .
Methodological Notes
- Contradictory data resolution : Always cross-validate activity results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and replicate experiments (n ≥ 3) .
- Synthetic optimization : Screen catalysts (e.g., piperidine vs. ZnCl₂) and solvents (ethanol vs. DMF) to improve yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
